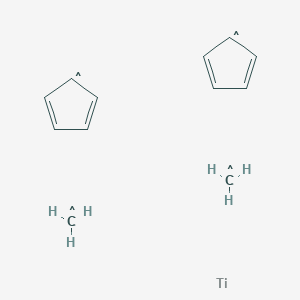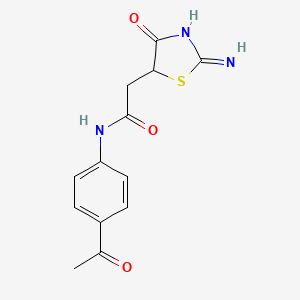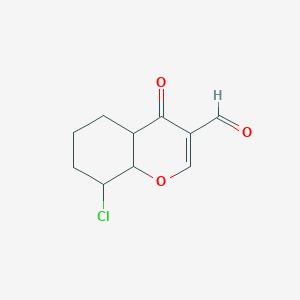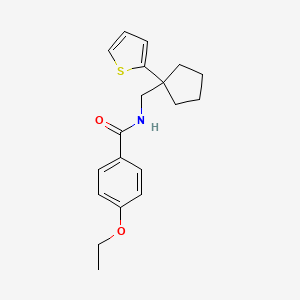![molecular formula C16H20NO6- B15133109 Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester](/img/structure/B15133109.png)
Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a synthetic organic compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a 4-oxobutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the protection of an amino acid with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group. The final step involves the formation of the 4-oxobutanoic acid moiety through oxidation or other suitable transformations .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carbonyl group in the 4-oxobutanoic acid moiety can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the carbonyl group can yield alcohols .
Applications De Recherche Scientifique
4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid has several scientific research applications, including:
Peptide Synthesis: The Boc-protected amino group makes this compound useful as an intermediate in the synthesis of peptides and other amino acid derivatives.
Medicinal Chemistry: It can be used as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound’s functional groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid depends on its specific application. In peptide synthesis, the Boc group serves as a protecting group for the amino group, preventing unwanted side reactions during peptide bond formation. The benzyloxy group can be used as a leaving group or a functional handle for further chemical modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid include other Boc-protected amino acids and their derivatives, such as:
- Boc-L-alanine
- Boc-L-phenylalanine
- Boc-L-lysine
Uniqueness
The uniqueness of 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications. The presence of both the benzyloxy and Boc-protected amino groups provides versatility in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C16H20NO6- |
|---|---|
Poids moléculaire |
322.33 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/p-1/t12-/m0/s1 |
Clé InChI |
SOHLZANWVLCPHK-LBPRGKRZSA-M |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B15133041.png)
![(5E)-2-benzyl-5-[(5-phenylfuran-2-yl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B15133047.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B15133054.png)

![3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B15133070.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B15133081.png)
![11-(4-Butoxyphenyl)-5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B15133087.png)

![3-(3-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B15133101.png)
![methyl 2-[(11Z)-4,5-dimethyl-2,12-dioxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-11-ylidene]acetate](/img/structure/B15133114.png)




